molecular formula C14H15N3O3S B14004109 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione CAS No. 4882-90-0

3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione

Cat. No.: B14004109
CAS No.: 4882-90-0
M. Wt: 305.35 g/mol
InChI Key: JFPHQUYDPNVDHM-UHFFFAOYSA-N
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Description

3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione is a compound belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is derived from benzothiazole, a bicyclic structure containing both benzene and thiazole rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

The synthesis of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione typically involves the diazotization of 6-ethoxybenzothiazole followed by coupling with 2,4-pentanedione. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures (0-5°C) to ensure the stability of the diazonium salt . Industrial production methods may involve similar steps but on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione include other benzothiazole-based azo dyes, such as:

  • 6-ethoxybenzothiazole-2-azo-4-nitrobenzene
  • 6-ethoxybenzothiazole-2-azo-4-chlorobenzene
  • 6-ethoxybenzothiazole-2-azo-4-methylbenzene

These compounds share the benzothiazole and azo group structures but differ in their substituents on the aromatic ring, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

4882-90-0

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]pentane-2,4-dione

InChI

InChI=1S/C14H15N3O3S/c1-4-20-10-5-6-11-12(7-10)21-14(15-11)17-16-13(8(2)18)9(3)19/h5-7,13H,4H2,1-3H3

InChI Key

JFPHQUYDPNVDHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=NC(C(=O)C)C(=O)C

Origin of Product

United States

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